molecular formula C16H13Cl2NO4S B2615856 2-(2,6-Dichlorobenzenesulfonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid CAS No. 1009520-26-6

2-(2,6-Dichlorobenzenesulfonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid

Cat. No. B2615856
CAS RN: 1009520-26-6
M. Wt: 386.24
InChI Key: KOMUHJORPRFIMB-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups. It has a tetrahydroisoquinoline core, which is a type of nitrogen-containing heterocycle. It also contains a carboxylic acid group (-COOH) and a sulfonyl group (-SO2-) attached to a dichlorobenzene ring .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, starting with the synthesis of the tetrahydroisoquinoline core, followed by the introduction of the sulfonyl and carboxylic acid groups. The sulfonyl group could potentially be introduced using a compound like 2,6-dichlorobenzenesulfonyl chloride .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The tetrahydroisoquinoline core would likely contribute to a rigid, cyclic structure, while the sulfonyl and carboxylic acid groups would introduce polar characteristics .


Chemical Reactions Analysis

The chemical reactions that this compound could undergo would depend on the conditions and the reagents present. The carboxylic acid group could potentially undergo reactions such as esterification or amide formation. The sulfonyl group could potentially participate in substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. The presence of the polar carboxylic acid and sulfonyl groups would likely make this compound soluble in polar solvents .

Scientific Research Applications

Pharmaceutical Development

DCBTI is often explored in pharmaceutical research for its potential as a lead compound in drug development. Its unique chemical structure allows it to interact with various biological targets, making it a candidate for developing new medications, particularly in the treatment of neurological disorders and cancers .

Neuroprotective Agents

Research has indicated that DCBTI may have neuroprotective properties. Studies are investigating its ability to protect neurons from damage caused by oxidative stress and neuroinflammation, which are common in neurodegenerative diseases like Alzheimer’s and Parkinson’s .

Enzyme Inhibition Studies

DCBTI is used in enzyme inhibition studies due to its ability to bind to specific enzymes and inhibit their activity. This property is valuable in understanding enzyme functions and developing enzyme inhibitors as therapeutic agents for various diseases .

Future Directions

The potential applications of this compound would depend on its biological activity. Tetrahydroisoquinolines are a class of compounds that have been studied for their potential as pharmaceuticals, so this could be one area of future research .

properties

IUPAC Name

2-(2,6-dichlorophenyl)sulfonyl-3,4-dihydro-1H-isoquinoline-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13Cl2NO4S/c17-12-6-3-7-13(18)15(12)24(22,23)19-9-11-5-2-1-4-10(11)8-14(19)16(20)21/h1-7,14H,8-9H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOMUHJORPRFIMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N(CC2=CC=CC=C21)S(=O)(=O)C3=C(C=CC=C3Cl)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13Cl2NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,6-Dichlorobenzenesulfonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid

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